![molecular formula C14H13N3O2 B268702 N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B268702.png)
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide, also known as NIC, is a small molecule inhibitor that has shown potential in various scientific research applications. NIC is a derivative of isonicotinamide and has been synthesized using different methods.
Mecanismo De Acción
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide inhibits the activity of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). NAD+ is an essential coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cellular signaling. By inhibiting NAMPT activity, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide reduces the intracellular levels of NAD+, leading to cellular stress and apoptosis.
Biochemical and Physiological Effects
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to reduce inflammation, oxidative stress, and insulin resistance. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has also been shown to improve glucose uptake and mitochondrial function in skeletal muscle cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide is a potent inhibitor of NAMPT, making it a valuable tool for studying the role of NAD+ in cellular processes. However, N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has limitations in terms of its specificity and selectivity. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been shown to inhibit other enzymes involved in NAD+ biosynthesis, including nicotinamide riboside kinase (NRK) and nicotinamide mononucleotide adenylyltransferase (NMNAT). Therefore, caution should be exercised when interpreting the results of experiments using N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide.
Direcciones Futuras
For N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide research include the development of more specific and selective NAMPT inhibitors, the identification of biomarkers for predicting N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide response, and the evaluation of N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide in combination with other cancer therapies. Additionally, the role of NAD+ in aging and age-related diseases, such as Alzheimer's disease, is an area of active research, and N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide may have potential in this field.
Métodos De Síntesis
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide can be synthesized using various methods, including the reaction of isonicotinamide with 3-(methylamino)benzoyl chloride in the presence of a base. Another method involves the reaction of isonicotinamide with 3-(methylamino)benzoic acid in the presence of a coupling agent. The resulting product is then treated with a carbonylating agent to form N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide.
Aplicaciones Científicas De Investigación
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has been extensively studied for its potential in cancer research. Studies have shown that N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide has also been shown to enhance the efficacy of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Propiedades
Nombre del producto |
N-{3-[(methylamino)carbonyl]phenyl}isonicotinamide |
|---|---|
Fórmula molecular |
C14H13N3O2 |
Peso molecular |
255.27 g/mol |
Nombre IUPAC |
N-[3-(methylcarbamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-15-13(18)11-3-2-4-12(9-11)17-14(19)10-5-7-16-8-6-10/h2-9H,1H3,(H,15,18)(H,17,19) |
Clave InChI |
PNMZNUQZIFWAMY-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
SMILES canónico |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



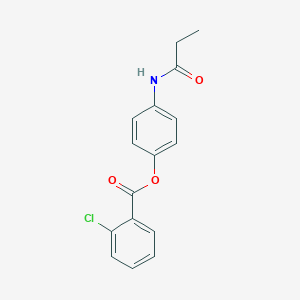
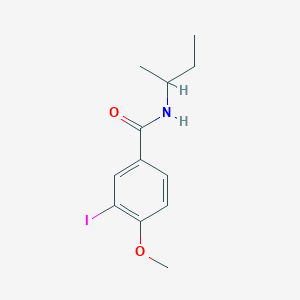
![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)
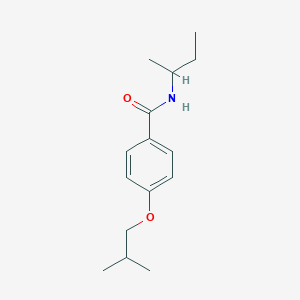
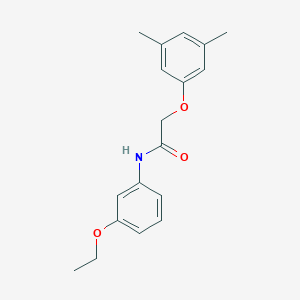
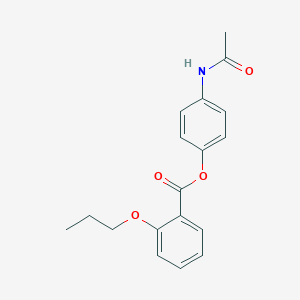
![N-[3-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268628.png)
![N-[4-(3-phenylpropoxy)phenyl]propanamide](/img/structure/B268630.png)
![N-[3-(allyloxy)phenyl]-3-ethoxybenzamide](/img/structure/B268632.png)
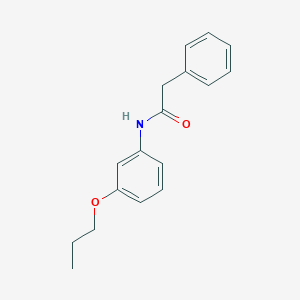
![N-[2-(2-phenoxyethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B268635.png)
![2-fluoro-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}benzamide](/img/structure/B268637.png)
![2-[(3,5-Dichlorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B268640.png)
![N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}thiophene-2-carboxamide](/img/structure/B268641.png)